molecular formula C12H10ClNO B8155939 2-Chloro-6-methoxy-3-vinylquinoline

2-Chloro-6-methoxy-3-vinylquinoline

Cat. No.: B8155939
M. Wt: 219.66 g/mol
InChI Key: KLAUMMSBSSKDBN-UHFFFAOYSA-N
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Description

Quinoline derivatives are privileged scaffolds in medicinal and materials chemistry due to their tunable electronic properties and diverse biological activities . The compound features a quinoline core substituted with chlorine at position 2, a methoxy group at position 6, and a vinyl group at position 3. The vinyl substituent introduces unique steric and electronic effects, distinguishing it from other 3-substituted quinolines. Such modifications influence reactivity, crystallinity, and interactions with biological targets .

Properties

IUPAC Name

2-chloro-3-ethenyl-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAUMMSBSSKDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-3-vinylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methoxyquinoline with a suitable vinylating agent under specific conditions. For example, the use of Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) has been reported for the synthesis of related quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-3-vinylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.

    Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Major Products

    Substitution Reactions: Products include various substituted quinolines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include ethyl-substituted quinolines.

Scientific Research Applications

2-Chloro-6-methoxy-3-vinylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-3-vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The hydroxymethyl group (polar) contrasts with chloropropyl (lipophilic), impacting solubility and biological interactions .

Physicochemical Properties

Crystallographic Data Comparison

Compound Planarity (Max. Deviation, Å) Dihedral Angles (°) Intermolecular Interactions Reference
2-Chloro-3-hydroxymethyl-6-methoxyquinoline 0.029 (N1) 4.17 (between rings) C–H⋯O, C–H⋯N hydrogen bonds
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate 0.018 (C17) 68.68 (phenyl ring) π–π stacking, C–H⋯π interactions
2-Chloro-6-methoxyquinoline-3-carbaldehyde N/A N/A Weak C–H⋯O interactions

Insights :

  • The vinyl group may enhance π-π stacking due to extended conjugation, unlike methyl or hydroxymethyl groups.
  • Bulky substituents (e.g., chloropropyl) disrupt crystal packing, reducing melting points .

Comparison :

  • The vinyl group’s conjugation may improve binding to hydrophobic pockets in enzymes compared to smaller substituents like methyl.
  • Chloropropyl’s lipophilicity could enhance bioavailability but reduce specificity .

Q & A

Basic: What are the established synthetic routes for 2-Chloro-6-methoxy-3-vinylquinoline?

Answer:
The compound can be synthesized via the Vilsmeier–Haack reaction , a method widely used for formylating aromatic amines. For example, 2-Chloro-6-methoxyquinoline-3-carbaldehyde (a structurally related derivative) was synthesized by reacting N-(4-anisyl)acetamide with a Vilsmeier–Haack adduct (POCl₃/DMF) at 353 K, followed by purification via recrystallization . The vinyl group can be introduced via Wittig or Heck coupling reactions, though specific protocols for this variant would require optimization of reaction conditions (e.g., catalyst selection, solvent, temperature) .

Basic: How is the molecular geometry of this compound confirmed experimentally?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related quinoline derivatives, SCXRD revealed planarity of the quinoline core (r.m.s. deviation < 0.01 Å) and torsional angles for substituents (e.g., formyl groups bending 2.4° out of plane) . Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions (e.g., π-π stacking distances of ~3.7–3.8 Å) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Discrepancies often arise from dynamic processes (e.g., rotamers) or crystal-packing effects. For instance, intramolecular hydrogen bonds observed in X-ray structures (e.g., C–H⋯O interactions) may not be evident in solution-phase NMR . To resolve this:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Compare DFT-calculated NMR shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
  • Use NOESY/ROESY to probe spatial proximity of substituents in solution .

Advanced: What strategies optimize reaction yields for vinyl-substituted quinolines?

Answer:
Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling, with ligands like PPh₃ to stabilize intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in Vilsmeier–Haack reactions but may require strict temperature control (e.g., 353 K) .
  • Byproduct management : Chromatography or recrystallization (e.g., using chloroform/acetone mixtures) isolates the target compound from halogenated or polymeric byproducts .

Advanced: How do non-covalent interactions influence the solid-state properties of this compound?

Answer:
π-π stacking and C–H⋯π interactions dominate packing. For example, in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, π-π distances between quinoline rings are 3.766–3.798 Å, stabilizing the crystal lattice . Weak hydrogen bonds (e.g., C–H⋯O, C–H⋯N) further contribute to supramolecular assembly, which can be visualized using Mercury or CrystalExplorer .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign methoxy (~δ 3.8–4.0 ppm) and vinyl protons (δ 5.0–6.5 ppm). Chlorine atoms induce deshielding in adjacent carbons .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₀ClNO₂: calc. 243.0353) .

Advanced: How can computational modeling predict reactivity or biological activity?

Answer:

  • DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to predict electrophilic sites (e.g., vinyl group reactivity) .
  • Molecular Docking : Screen against protein targets (e.g., malaria PfATP4) using AutoDock Vina to hypothesize bioactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for membrane permeability) .

Basic: What are common impurities encountered during synthesis, and how are they removed?

Answer:

  • Halogenated byproducts : Formed via incomplete substitution; removed via silica gel chromatography (hexane/EtOAc gradient) .
  • Polymerized vinyl derivatives : Minimized by strict inert conditions (N₂ atmosphere) and use of radical inhibitors (e.g., BHT) .
  • Unreacted intermediates : Recrystallization from acetone/chloroform yields pure crystals (>95% by HPLC) .

Advanced: How does substituent positioning (chloro, methoxy, vinyl) affect electronic properties?

Answer:

  • Methoxy group : Electron-donating (+M effect) increases electron density at C3, enhancing electrophilic substitution at C4 .
  • Chloro group : Electron-withdrawing (-I effect) directs vinyl addition to para positions, confirmed by Hammett σ constants .
  • Vinyl group : Conjugation with quinoline π-system lowers LUMO energy, facilitating cycloaddition reactions (e.g., Diels-Alder) .

Advanced: What crystallographic software tools are critical for refining complex quinoline structures?

Answer:

  • SHELX suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • WinGX : Integrates SHELX with ORTEP for graphical representation and validation (e.g., R-factor < 0.05) .
  • PLATON : Detects symmetry operations and validates intermolecular interactions (e.g., π-π, C–H⋯O) .

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